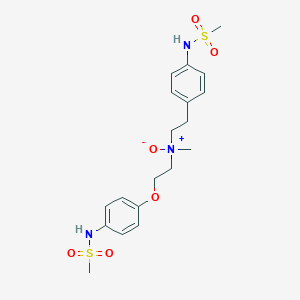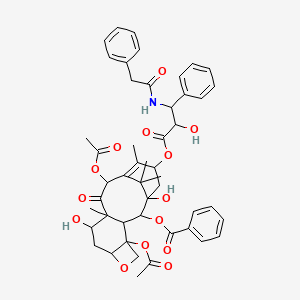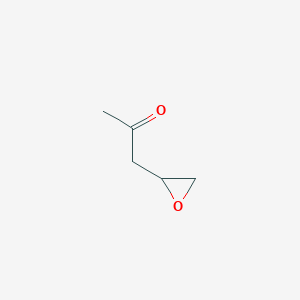
Dofetilide N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dofetilide is recognized as a novel antiarrhythmic agent, and its synthesis involves multiple steps including chlorination, N-acidation, reduction, N-alkylation, catalytic hydrogenation, and methanesulfonylation (Zhao Hong-guang, Xu Chong-juan, Qi Yu-Hua, 2005). Though "Dofetilide N-oxide" is not explicitly mentioned, understanding the synthesis of Dofetilide could be a starting point for exploring the synthesis of its N-oxide derivative.
Applications De Recherche Scientifique
Cardiovascular Medicine
Dofetilide N-oxide is a metabolite of the antiarrhythmic agent dofetilide . It has been used in the treatment of chronic atrial fibrillation or atrial flutter .
Application Summary
The Symptomatic Atrial Fibrillation Investigative Research on Dofetilide (SAFIRE-D) study measured the efficacy and safety of dofetilide in the conversion to and the maintenance of sinus rhythm (SR) .
Methods of Application
Patients with atrial fibrillation or atrial flutter were randomized to receive 125, 250, or 500 mg dofetilide or placebo twice daily. Dosages were adjusted for QTc response and, after 105 patients were enrolled, for calculated creatinine clearance .
Results
Pharmacological cardioversion rates for 125, 250, and 500 g dofetilide were 6.1%, 9.8%, and 29.9%, respectively, versus 1.2% for placebo. Seventy percent of pharmacological cardioversions with dofetilide were achieved in 24 hours and 91% in 36 hours. For the 250 patients who successfully cardioverted pharmacologically or electrically, the probability of remaining in SR at 1 year was 0.40, 0.37, 0.58 for 125, 250, and 500 g dofetilide, respectively, and 0.25 for placebo .
Drug Discovery Research
Dofetilide N-oxide has been used in drug discovery research, particularly in studies involving tritium labelling .
Application Summary
Compounds labelled with tritium have been extremely useful to facilitate drug discovery research at the receptor level .
Methods of Application
The paper describes the tritium labelling of dofetilide by several methods .
Results
The specific results of the tritium labelling of dofetilide are not provided in the available information .
Treatment of Atrial Fibrillation and Atrial Flutter
Dofetilide is used to correct irregular heartbeat in patients with atrial fibrillation or atrial flutter .
Application Summary
Dofetilide helps to restore normal heart rhythm and maintain a regular, steady heartbeat. It is classified as an antiarrhythmic drug .
Methods of Application
Dofetilide is administered orally. The dosage is adjusted according to the patient’s kidney function and response to the medication .
Results
Patients treated with Dofetilide have shown significant improvement in maintaining a steady and regular heartbeat .
Off-label Uses
Healthcare providers also prescribe dofetilide for “off-label” uses .
Application Summary
While the specific off-label uses are not mentioned, it is common for medications to be used in ways not specified in the FDA-approved label .
Methods of Application
The methods of application for off-label uses would depend on the specific use case .
Results
The results of off-label use would also depend on the specific use case .
Safety And Hazards
Orientations Futures
Dofetilide has been used for the acute termination of atrial fibrillation or flutter, as well as prevention of atrial fibrillation or flutter recurrence . Some investigators have studied the efficacy of dofetilide in the treatment of life-threatening ventricular arrhythmias . There is a need for randomized controlled studies to confirm the effectiveness of dofetilide in reducing VA burden .
Propriétés
IUPAC Name |
N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRPGSAYHYJPGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dofetilide N-oxide | |
CAS RN |
144449-71-8 |
Source


|
| Record name | N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine-N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)
